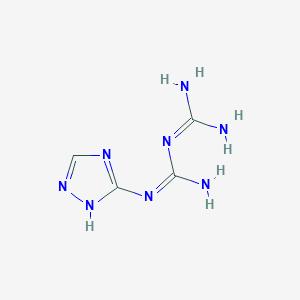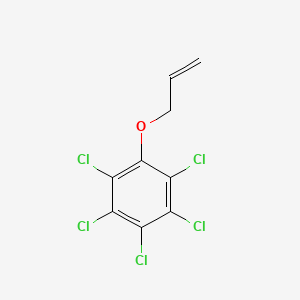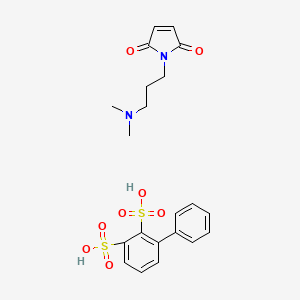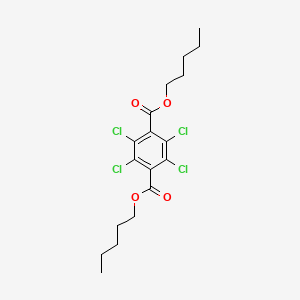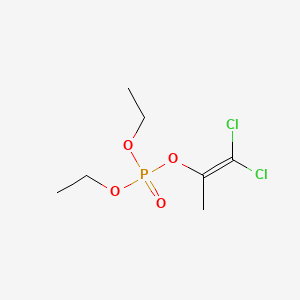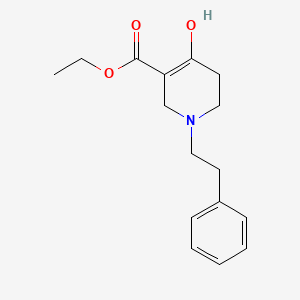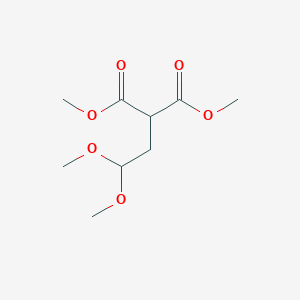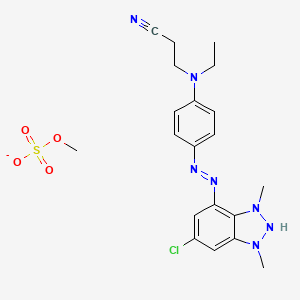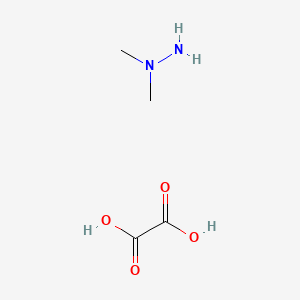
1,1-Dimethylhydrazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylhydrazine oxalate is a chemical compound derived from 1,1-dimethylhydrazine, a colorless, volatile liquid with the molecular formula C₂H₈N₂. This compound is known for its high reactivity and is commonly used in various industrial and scientific applications. The oxalate form is often utilized to stabilize the compound for easier handling and storage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine can be synthesized through the reaction of monochloramine with dimethylamine, resulting in 1,1-dimethylhydrazinium chloride . This intermediate can then be reacted with oxalic acid to form 1,1-dimethylhydrazine oxalate.
Industrial Production Methods: Industrial production of 1,1-dimethylhydrazine typically involves the Olin Raschig process, which is a well-established method for producing hydrazine derivatives . The process involves the reaction of monochloramine with dimethylamine, followed by purification and conversion to the oxalate form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethylhydrazine oxalate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as hydrogen peroxide and fuming nitric acid.
Reduction: Can be reduced under specific conditions, although this is less common.
Substitution: Participates in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.
Acids and Bases: Reacts with acids to form salts and with bases to neutralize them.
Major Products Formed:
Oxidation Products: Nitrosodimethylamine, dimethylformamide.
Substitution Products: Various substituted hydrazines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylhydrazine oxalate is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 1,1-dimethylhydrazine oxalate involves its interaction with various molecular targets:
Hydrogen Peroxide Formation: The compound generates hydrogen peroxide, which induces oxidative stress in cells.
DNA Damage: Acts as a DNA methylating agent, leading to mutations and potential carcinogenic effects.
Oxidative Stress Response: Triggers stress-response pathways in bacterial cells, such as the activation of katG and soxS promoters.
Vergleich Mit ähnlichen Verbindungen
- Symmetrical Dimethylhydrazine (1,2-Dimethylhydrazine)
- Methylhydrazine
- Dimethylformamide
- Nitrosodimethylamine
Eigenschaften
CAS-Nummer |
40141-02-4 |
|---|---|
Molekularformel |
C4H10N2O4 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
1,1-dimethylhydrazine;oxalic acid |
InChI |
InChI=1S/C2H8N2.C2H2O4/c1-4(2)3;3-1(4)2(5)6/h3H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
IOVDUJBTVYAHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


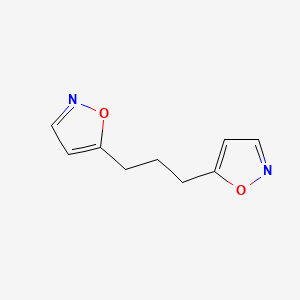
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)

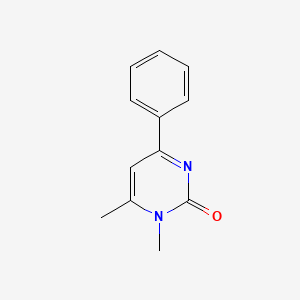
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
